molecular formula C10H8N2O2 B2899391 4-Aminoisoquinoline-8-carboxylic acid CAS No. 1822679-54-8

4-Aminoisoquinoline-8-carboxylic acid

Cat. No.: B2899391
CAS No.: 1822679-54-8
M. Wt: 188.186
InChI Key: PQWYVRIUOQVZBN-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisoquinoline-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve catalytic processes. Metal-catalyzed reactions, such as those using palladium or other transition metals, are employed to achieve high yields and selectivity . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3,4-dicarboxylic acid .

Comparison with Similar Compounds

Uniqueness: 4-Aminoisoquinoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-aminoisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWYVRIUOQVZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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